N-(5-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide
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Overview
Description
N-(5-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide: is an organic compound with a molecular formula of C13H19N3O2. This compound is known for its potential applications in various fields such as medicinal chemistry, pharmacology, and material science. It is characterized by the presence of an amino group, a methoxy group, and a morpholine ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide typically involves the following steps:
Starting Material: The synthesis begins with 5-amino-2-methoxybenzoic acid.
Amidation Reaction: The carboxylic acid group of 5-amino-2-methoxybenzoic acid is converted to an amide group by reacting with morpholine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can be performed on the nitro derivatives to revert them back to the amino group.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly employed.
Substitution: Nucleophiles such as sodium iodide (NaI) or thiourea can be used in the presence of a suitable solvent like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Regeneration of the amino group.
Substitution: Formation of halogenated or thiolated derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Material Science: It can be incorporated into polymers to enhance their mechanical and thermal properties.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.
Protein Labeling: It can be used to label proteins for studying their structure and function.
Medicine:
Drug Development: The compound is investigated for its potential as a therapeutic agent in treating diseases such as cancer and neurological disorders.
Diagnostic Imaging: It can be used as a contrast agent in imaging techniques like magnetic resonance imaging (MRI).
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(5-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting metabolic pathways. In the case of receptor interaction, it can modulate signal transduction pathways, leading to changes in cellular responses.
Comparison with Similar Compounds
- N-(5-Amino-2-methoxy-phenyl)-2-pyrrolidin-1-yl-acetamide
- N-(5-Amino-2-methoxy-phenyl)-2-piperidin-1-yl-acetamide
Comparison:
- Structural Differences: The primary difference lies in the substituent on the acetamide group. While N-(5-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide has a morpholine ring, the similar compounds have pyrrolidine and piperidine rings, respectively.
- Chemical Properties: The presence of different rings affects the compound’s solubility, stability, and reactivity.
- Biological Activity: The variations in structure can lead to differences in biological activity, such as enzyme inhibition potency or receptor binding affinity.
This compound stands out due to its unique morpholine ring, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(5-amino-2-methoxyphenyl)-2-morpholin-4-ylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-18-12-3-2-10(14)8-11(12)15-13(17)9-16-4-6-19-7-5-16/h2-3,8H,4-7,9,14H2,1H3,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFRBLGBBIMAOZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)NC(=O)CN2CCOCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357669 |
Source
|
Record name | N-(5-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20357669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436090-51-6 |
Source
|
Record name | N-(5-Amino-2-methoxyphenyl)-4-morpholineacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=436090-51-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(5-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20357669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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